Technical Guide: Fenoxycarb-d3 for Isotope Dilution Mass Spectrometry
Technical Guide: Fenoxycarb-d3 for Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fenoxycarb-d3, a deuterated internal standard for the highly sensitive and selective quantification of the insecticide Fenoxycarb. This document outlines its core properties, a detailed experimental protocol for its use in pesticide residue analysis, and the logical workflow for such an analysis.
Core Compound Data
Fenoxycarb-d3 serves as an ideal internal standard for analytical methods employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Its physical and chemical properties are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 2468639-22-5 | [1] |
| Molecular Formula | C₁₇H₁₆D₃NO₄ | [1] |
| Molecular Weight | 304.4 g/mol | [1] |
| Synonyms | Ethyl-d3 N-(2-(4-phenoxyphenoxy)ethyl)carbamate | |
| Primary Application | Internal standard for Fenoxycarb analysis | [1] |
Experimental Protocol: Quantification of Fenoxycarb in Fruit and Vegetable Matrices using QuEChERS and LC-MS/MS
This protocol details a general procedure for the extraction and quantification of Fenoxycarb residues in fruit and vegetable samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, with Fenoxycarb-d3 as an internal standard.
1. Materials and Reagents
-
Fenoxycarb analytical standard
-
Fenoxycarb-d3 internal standard solution (e.g., 1 µg/mL in acetonitrile)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (dSPE) cleanup tubes (e.g., containing primary secondary amine (PSA) and C18 sorbents)
-
50 mL polypropylene centrifuge tubes
-
2 mL autosampler vials
2. Sample Preparation (QuEChERS)
-
Homogenization: Homogenize a representative portion of the fruit or vegetable sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with a known amount of Fenoxycarb-d3 internal standard solution (e.g., 100 µL of a 1 µg/mL solution).
-
Add the QuEChERS extraction salt packet.
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a dSPE cleanup tube.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned-up supernatant and dilute it with a suitable solvent (e.g., a mixture of water and acetonitrile) to be compatible with the LC mobile phase.
-
Transfer the final extract into a 2 mL autosampler vial for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for both Fenoxycarb and Fenoxycarb-d3 should be monitored. Based on available data, suggested transitions are:
-
Fenoxycarb: 302.1 → 88.0 (quantifier) and 302.1 → 116.2 (qualifier)[1].
-
Fenoxycarb-d3: The precursor ion will be shifted by +3 m/z (305.1). Product ions may remain the same or shift depending on the fragmentation pattern. It is crucial to optimize the transitions for Fenoxycarb-d3 on the specific instrument used.
-
-
4. Quantification
The concentration of Fenoxycarb in the sample is determined by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve prepared with known concentrations of Fenoxycarb and a constant concentration of Fenoxycarb-d3.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow of the analytical process.
Caption: Analytical workflow for Fenoxycarb residue analysis.
Caption: Isotope dilution quantification principle.
